![molecular formula C11H11NO2 B188470 1-methyl-1H-indol-3-yl acetate CAS No. 3260-63-7](/img/structure/B188470.png)
1-methyl-1H-indol-3-yl acetate
Overview
Description
“1-methyl-1H-indol-3-yl acetate” is a chemical compound with the molecular formula C11H11NO2 . It is also known by other names such as N-Methylindoxyl acetate and (1-methylindol-3-yl) acetate . The molecular weight of this compound is 189.21 g/mol .
Synthesis Analysis
The synthesis of indole derivatives, including “this compound”, has been a subject of research. For instance, a study reported the design and synthesis of a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides . Another study reported an efficient two-step procedure for the synthesis of 1-acetyl-1H-indol-3-yl acetates, starting from 2-chlorobenzoic acids .Molecular Structure Analysis
The molecular structure of “this compound” includes 14 heavy atoms . The InChI representation of the molecule isInChI=1S/C11H11NO2/c1-8(13)14-11-7-12(2)10-6-4-3-5-9(10)11/h3-7H,1-2H3
. The Canonical SMILES representation is CC(=O)OC1=CN(C2=CC=CC=C21)C
. Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 189.21 g/mol, XLogP3 of 2, no hydrogen bond donors, two hydrogen bond acceptors, and two rotatable bonds . The exact mass and monoisotopic mass are both 189.078978594 g/mol . The topological polar surface area is 31.2 Ų .Scientific Research Applications
Oxidation and Nitration Reactions : Morales-Ríos et al. (1993) studied the oxidation and nitration reactions of 1,3-disubstituted indoles, including 1-methyl-1H-indol-3-yl acetate, demonstrating its utility in synthesizing novel functionalized 2-hydroxyindolenines (Morales-Ríos, Alvina Bucio-Vásquez, & Joseph-Nathan, 1993).
Microwave-Assisted Synthesis : Parshotam et al. (2016) described an efficient microwave-assisted method to synthesize derivatives of 1-acetyl-1H-indol-3-yl acetate, highlighting rapid and high-yield synthesis techniques (Parshotam, Brazier, Bovill, & Osborn, 2016).
Catalyst-Free Synthesis Method : Liu et al. (2010) developed a catalyst-free method for synthesizing 1H-indol-3-yl acetates, including this compound, which represents a more efficient and simpler approach (Liu, Wen, Liu, & Huang, 2010).
Synthesis of Esters : Mahboobi and Bernauer (1988) worked on synthesizing alkyl 3-(2-aminoethyl)-1H-indole-2-acetates starting from methyl 1H-indole-2-acetate, demonstrating the compound's versatility in synthesizing various esters (Mahboobi & Bernauer, 1988).
Biological Evaluation of Derivatives : Muralikrishna et al. (2014) synthesized and characterized 1,3,4 oxadiazole derivatives containing indole moiety bearing-tetrazole and evaluated their antimicrobial activity (Muralikrishna, Raveendrareddy, Ravindranath, & Rao, 2014).
Antimicrobial Activity : Gadegoni and Manda (2013) synthesized novel compounds including 3-[5-(1H-indol-3-yl-methyl)-2-oxo-[1,3,4]oxadiazol-3-yl]propionitrile, which were tested for antimicrobial activity (Gadegoni & Manda, 2013).
Synthesis and Characterization for Biological Activity : In another study by Muralikrishna et al. (2014), the team synthesized and characterized 2-(3-(2-chloro-3-oxo-4-phenylcyclobutyl)-1H-indol-1-yl)-N'-(thiazol-2-yl) acetohydrazide and evaluated its antimicrobial activity (Muralikrishna, Ravindranath, Ch, Kala, & Kumar, 2014).
Antimicrobial and Antioxidant Properties : Gopi and Dhanaraju (2020) synthesized N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives and evaluated their antioxidant activity (Gopi & Dhanaraju, 2020).
Mechanism of Action
Target of Action
1-Methyl-1H-indol-3-yl acetate, a derivative of indole, has been found to bind with high affinity to multiple receptors . Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with a wide range of targets in the body.
Mode of Action
For example, some indole derivatives have been found to inhibit the polymerization of tubulin, leading to cell apoptosis and cell cycle arrest .
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways. For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . It’s plausible that this compound may also be involved in similar biochemical pathways.
Pharmacokinetics
The pharmacokinetics of indole derivatives can vary widely depending on their specific chemical structure .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of biological activities associated with indole derivatives . For instance, some indole derivatives have been found to induce cell apoptosis and inhibit the polymerization of tubulin .
Future Directions
properties
IUPAC Name |
(1-methylindol-3-yl) acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-8(13)14-11-7-12(2)10-6-4-3-5-9(10)11/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSVQMVRTWNDRDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CN(C2=CC=CC=C21)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4062939 | |
Record name | 1H-Indol-3-ol, 1-methyl-, acetate (ester) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4062939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3260-63-7 | |
Record name | 1H-Indol-3-ol, 1-methyl-, 3-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3260-63-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methylindoxyl acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003260637 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Indol-3-ol, 1-methyl-, 3-acetate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H-Indol-3-ol, 1-methyl-, acetate (ester) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4062939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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